molecular formula C6H4BF3O2 B063249 2,4,6-Trifluorophenylboronic acid CAS No. 182482-25-3

2,4,6-Trifluorophenylboronic acid

Cat. No.: B063249
CAS No.: 182482-25-3
M. Wt: 175.9 g/mol
InChI Key: IPEIGKHHSZFAEW-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BF3O2. It is characterized by the presence of three fluorine atoms attached to a phenyl ring and a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .

Safety and Hazards

2,4,6-Trifluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2,4,6-Trifluorophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants it interacts with in these reactions.

Mode of Action

This compound is involved in several types of reactions. It is used in the synthesis of phenylboronic catechol esters and in Suzuki-Miyaura coupling reactions with aryl chlorides and unstable polyfluorophenyl . It also participates in the enantioselective borane reduction of trifluoroacetophenone .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in Suzuki-Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .

Pharmacokinetics

Its solubility in methanol may influence its availability in reactions.

Result of Action

The molecular and cellular effects of this compound’s action are determined by the products of the reactions it participates in. For example, in Suzuki-Miyaura coupling reactions, it helps form new carbon-carbon bonds, leading to the creation of new organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluorophenylboronic acid typically involves the reaction of 2,4,6-trifluorophenylmagnesium bromide with trimethyl borate. The process begins with the preparation of 2,4,6-trifluorophenylmagnesium bromide by reacting 2,4,6-trifluorobromobenzene with magnesium in anhydrous ether. This intermediate is then reacted with trimethyl borate in tetrahydrofuran at low temperatures, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,3,4-Trifluorophenylboronic acid
  • 2,4,5-Trifluorophenylboronic acid
  • 2,4,6-Trifluorobenzeneboronic acid

Comparison: 2,4,6-Trifluorophenylboronic acid is unique due to the specific positioning of fluorine atoms on the phenyl ring, which influences its reactivity and stability. Compared to other trifluorophenylboronic acids, it offers distinct advantages in terms of selectivity and efficiency in coupling reactions .

Properties

IUPAC Name

(2,4,6-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEIGKHHSZFAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381390
Record name 2,4,6-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182482-25-3
Record name (2,4,6-Trifluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182482-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorophenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4,6-trifluorophenylboronic acid interact with palladium complexes, and what is the significance of this interaction?

A: this compound participates in transmetallation reactions with aryl(iodo)palladium(II) complexes. [] Specifically, it reacts with complexes like trans-Pd(C6F5)I(PEt3)2, where PEt3 represents triethylphosphine ligands. This reaction leads to the replacement of the iodine atom in the palladium complex with the 2,4,6-trifluorophenyl group from the boronic acid. [] This type of reaction is significant because it allows for the synthesis of novel unsymmetrical diarylpalladium complexes. These complexes, stabilized by the fluorine atoms in the ortho positions of the aryl groups, are of interest for their potential use in catalytic applications. []

Q2: What is the structure of the novel diarylpalladium complex formed from the reaction of this compound and trans-Pd(C6F5)I(PEt3)2?

A: The reaction yields trans-Pd(C6F5)(2,4,6-C6F3H2)(PEt3)2. [] This complex features a palladium center bound to two different aryl groups: a pentafluorophenyl (C6F5) group and a 2,4,6-trifluorophenyl (2,4,6-C6F3H2) group. The two triethylphosphine (PEt3) ligands complete the square planar coordination sphere typical of Palladium(II) complexes. []

Q3: Are there other palladium complexes, besides trans-Pd(C6F5)I(PEt3)2, that can undergo transmetallation with this compound?

A: Yes, the research indicates that this compound can react with other aryl(iodo)palladium(II) complexes containing different phosphine ligands. [] Examples include complexes with PMe2Ph (dimethylphenylphosphine) and PMePh2 (methyldiphenylphosphine) ligands, leading to the formation of analogous unsymmetrical diarylpalladium complexes. [] This suggests that the transmetallation reaction is possible with a variety of phosphine ligands on the palladium complex.

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